Butethamine

描述

Structure

3D Structure

属性

CAS 编号 |

2090-89-3 |

|---|---|

分子式 |

C13H20N2O2 |

分子量 |

236.31 g/mol |

IUPAC 名称 |

2-(2-methylpropylamino)ethyl 4-aminobenzoate |

InChI |

InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3 |

InChI 键 |

WDICTQVBXKADBP-UHFFFAOYSA-N |

SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |

规范 SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |

其他CAS编号 |

2090-89-3 |

产品来源 |

United States |

Foundational & Exploratory

Butethamine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the presumed mechanism of action of butethamine, a local anesthetic, on voltage-gated sodium channels (VGSCs). Due to a lack of extensive direct research on this compound, this guide synthesizes information from studies on structurally similar local anesthetics and the well-established principles of sodium channel blockade. This compound, as a classic ester-linked local anesthetic, is anticipated to function as a state-dependent pore blocker, exhibiting higher affinity for the open and inactivated states of the channel over the resting state. This document outlines the molecular interactions governing this blockade, presents comparative quantitative data from analogous local anesthetics to contextualize its likely potency, details relevant experimental protocols for its characterization, and provides visual diagrams to elucidate key pathways and workflows.

Introduction: this compound and the Voltage-Gated Sodium Channel

This compound is a local anesthetic belonging to the benzoate ester class of compounds.[1][2] Its clinical effect, the temporary and localized loss of sensation, is achieved by blocking the initiation and propagation of action potentials in nerve fibers. The primary molecular target for this action is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the rising phase of the action potential in excitable cells.[3]

The structure of this compound, featuring an aromatic (p-aminobenzoate) group, an intermediate ester linkage, and a tertiary amine group, is characteristic of traditional local anesthetics.[1][2][4] This structure dictates its physicochemical properties, such as lipid solubility and pKa, which in turn govern its access to the binding site and its interaction with the sodium channel.

Core Mechanism of Action: State-Dependent Pore Blockade

The prevailing model for the action of local anesthetics like this compound on VGSCs is the modulated receptor hypothesis . This model posits that the affinity of the drug for the channel is not constant but depends on the conformational state of the channel: resting, open, or inactivated.[5]

-

Resting State: In its resting state, at hyperpolarized membrane potentials, the channel's affinity for local anesthetics is low.[3]

-

Open and Inactivated States: Upon depolarization, the channel transitions to open and then to inactivated states. Local anesthetics exhibit a significantly higher affinity for these states.[5][6] This state-dependent binding is the basis for the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[7][8]

This compound, in its protonated (cationic) form, is believed to access its binding site from the intracellular side of the membrane. The uncharged form of the molecule permeates the lipid bilayer, and upon re-equilibration to the intracellular pH, the cationic form binds within the channel's inner pore.[5]

Molecular Interactions at the Binding Site

The local anesthetic binding site is located within the inner vestibule of the sodium channel pore, formed by the S6 transmembrane segments of the four homologous domains (I-IV).[3][7] Key interactions include:

-

Hydrophobic Interactions: The aromatic ring of the local anesthetic interacts with hydrophobic amino acid residues within the pore. Mutagenesis studies have identified a critical phenylalanine residue in the S6 segment of domain IV as a major determinant of local anesthetic binding.[3][7]

-

Electrostatic Interactions: The positively charged tertiary amine group forms a bond with the channel, potentially with the electron-rich pi clouds of aromatic residues. This interaction is crucial for stabilizing the drug within its binding site.

The binding of this compound within the pore physically occludes the passage of sodium ions, thereby inhibiting the sodium current and preventing the propagation of the action potential.

Signaling Pathway and Logical Relationships

The following diagram illustrates the pathway by which this compound is presumed to interact with the voltage-gated sodium channel, leading to nerve conduction block.

Quantitative Data for Comparative Analysis

| Local Anesthetic | IC50 (Tonic Block) | IC50 (Use-Dependent Block) | Na+ Channel Subtype | Experimental System |

| Procaine | ~1-2 mM | ~100-300 µM | Squid Giant Axon | Voltage Clamp |

| Lidocaine | ~200-500 µM | ~20-50 µM | Mammalian Neurons | Patch Clamp |

| Tetracaine | ~20-50 µM | ~1-5 µM | Recombinant hNaV1.7 | Patch Clamp |

| Bupivacaine | ~150-200 µM | ~10-20 µM | Recombinant hNaV1.5 | Patch Clamp |

Note: These values are approximate and can vary significantly based on the specific experimental conditions (e.g., holding potential, stimulation frequency, channel isoform, and temperature).

Experimental Protocols

The characterization of a local anesthetic's effect on voltage-gated sodium channels is primarily conducted using the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion currents across a cell membrane.

Whole-Cell Voltage-Clamp Protocol for Assessing State-Dependent Block

This protocol is designed to measure the tonic and use-dependent block of sodium channels by a compound like this compound.

1. Cell Preparation:

-

Use a stable cell line (e.g., HEK-293 or CHO cells) heterologously expressing a specific human sodium channel subtype (e.g., NaV1.5, NaV1.7).

-

Culture cells to 60-80% confluency on glass coverslips.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

3. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and data acquisition system.[9][10]

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.

-

Apply a series of voltage steps to elicit sodium currents.

4. Experimental Workflow:

5. Data Analysis:

-

Tonic Block: Compare the peak sodium current amplitude elicited by a single pulse before and after drug application.

-

Use-Dependent (Phasic) Block: Compare the reduction in peak current amplitude from the first to the last pulse in a high-frequency train, in the absence and presence of the drug.

-

Calculate the percentage of block for each condition and plot dose-response curves to determine IC50 values.

Conclusion

While direct experimental data on this compound is sparse, its structural analogy to other well-studied local anesthetics provides a strong basis for understanding its mechanism of action. This compound is predicted to act as a state-dependent blocker of voltage-gated sodium channels, with preferential binding to the open and inactivated states within the channel's inner pore. This interaction, driven by both hydrophobic and electrostatic forces, leads to the occlusion of the ion conduction pathway and the subsequent block of nerve impulse propagation. The experimental protocols detailed herein provide a roadmap for the future characterization of this compound and other novel local anesthetics, enabling a more precise understanding of their therapeutic potential and structure-activity relationships.

References

- 1. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch Clamp Protocol [labome.com]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

An In-depth Technical Guide to Butethamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butethamine, a local anesthetic of the ester type, has been utilized primarily in dental procedures for its nerve-blocking capabilities. As a derivative of para-aminobenzoic acid, its mechanism of action is centered on the reversible inhibition of voltage-gated sodium channels, thereby preventing the transmission of pain signals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. It includes a summary of available quantitative data, outlines general experimental protocols for its synthesis and analysis, and presents visualizations of its chemical structure and proposed mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of local anesthetics.

Chemical Identity and Structure

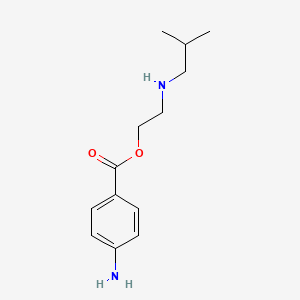

This compound is chemically known as 2-(isobutylamino)ethyl p-aminobenzoate. It is structurally analogous to procaine, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group. The hydrochloride salt is the most common form used in pharmaceutical preparations.

Chemical Structure Diagram

The chemical structure of this compound is depicted below.

Synthesis and purification of Butethamine hydrochloride

An in-depth technical guide on the synthesis and purification of Butethamine hydrochloride for researchers, scientists, and drug development professionals.

Abstract

This compound hydrochloride, chemically known as 2-(isobutylamino)ethyl p-aminobenzoate hydrochloride, is a local anesthetic of the ester type. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of a common synthetic route, starting from p-nitrobenzoic acid and 2-isobutylaminoethanol. Detailed experimental protocols for each synthetic step and the final purification by recrystallization are presented. Quantitative data is summarized in tables for clarity, and key workflows are illustrated with diagrams generated using Graphviz (DOT language) to provide a clear, logical representation of the procedures.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a four-step process:

-

Preparation of 4-Nitrobenzoyl Chloride: The synthesis begins with the conversion of p-nitrobenzoic acid to its more reactive acid chloride derivative.

-

Esterification: The resulting 4-nitrobenzoyl chloride is then reacted with 2-(isobutylamino)ethanol to form the ester intermediate, 2-(isobutylamino)ethyl 4-nitrobenzoate.

-

Reduction of the Nitro Group: The nitro group of the ester intermediate is reduced to an amino group to yield the free base, this compound.

-

Salt Formation: Finally, the this compound base is converted to its hydrochloride salt to improve stability and water solubility.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, from starting materials to the final active pharmaceutical ingredient.

Butethamine solubility in physiological buffer

An In-depth Technical Guide on the Solubility of Butethamine in Physiological Buffer

Introduction

This compound is a local anesthetic belonging to the amino ester class of drugs. As a derivative of para-aminobenzoic acid (PABA), its efficacy is intrinsically linked to its ability to reach its site of action, the neuronal sodium channel. For formulation scientists and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is of paramount importance. Aqueous solubility, particularly in physiological buffers that mimic the conditions of the human body (e.g., pH 7.4), directly influences a drug's dissolution rate, bioavailability, and suitability for parenteral formulations.

This technical guide provides a comprehensive overview of the factors governing the solubility of this compound in physiological buffers. It consolidates known physicochemical data, discusses the theoretical underpinnings of its solubility based on its chemical structure, and presents a detailed experimental protocol for its empirical determination.

Physicochemical Properties of this compound

This compound is a weak base that can be formulated as a free base or, more commonly, as a salt (e.g., hydrochloride) to enhance its aqueous solubility.[1] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Base) | This compound Hydrochloride |

| Chemical Name | 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate (ester)[1][2] | 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride[3] |

| Molecular Formula | C₁₃H₂₀N₂O₂[1][2] | C₁₃H₂₁ClN₂O₂[3] |

| Molecular Weight | 236.31 g/mol [1][2] | 272.77 g/mol [3] |

| Appearance | - | Solid powder |

| pKa (estimated) | 8.5 - 8.9 (for the tertiary amine) | - |

| Structure |  |  |

This compound Solubility Profile

Quantitative solubility data for this compound in specific physiological buffers is not widely published. However, qualitative descriptions from various sources provide a general understanding of its solubility, as summarized in Table 2. The hydrochloride salt is generally used in formulations to achieve sufficient aqueous solubility.[1]

Table 2: Qualitative Solubility Data for this compound and its Salts

| Compound/Salt Form | Solvent | Solubility Description |

| This compound Hydrochloride | Water | Soluble[1] |

| This compound Hydrochloride | Alcohol | Slightly Soluble[1] |

| This compound Hydrochloride | Chloroform | Slightly Soluble[1] |

| This compound Hydrochloride | Ether | Practically Insoluble[1] |

| This compound Formate | Water | Freely Soluble[1] |

| This compound Formate | Alcohol | Freely Soluble[1] |

Factors Influencing Solubility in Physiological Buffer

The solubility of this compound, a weak base, is critically dependent on the pH of the medium. In a buffered aqueous solution, this compound exists in an equilibrium between its un-ionized (free base) form and its ionized (protonated, cationic) form.

-

Un-ionized Base (B): This form is more lipophilic and has lower aqueous solubility.

-

Ionized Cation (BH⁺): This protonated form is more polar and exhibits significantly higher aqueous solubility.

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation :

pH = pKa + log([B]/[BH⁺])

At a physiological pH of ~7.4, which is below the estimated pKa of this compound's tertiary amine (8.5-8.9), the equilibrium will heavily favor the ionized, more water-soluble cationic form (BH⁺).[4][6][7] This relationship is visualized in the diagram below.

Caption: this compound ionization equilibrium at physiological pH.

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise, quantitative solubility data for this compound in a physiological buffer, the shake-flask method is the gold standard.[8] This method measures the thermodynamic equilibrium solubility.

Materials and Reagents

-

This compound Hydrochloride powder (or other salt form)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reagents for PBS (1X) preparation (per liter of deionized water):

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Calibrated pH meter

-

Shaking incubator or orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated quantitative analytical method (e.g., HPLC-UV)

-

Volumetric flasks, pipettes, and vials

Procedure

-

Buffer Preparation: Prepare 1X PBS according to the recipe above.[9][10] Adjust the final pH to 7.4 using 0.1 M HCl or NaOH.

-

Sample Preparation: Accurately weigh an excess amount of this compound Hydrochloride into several glass vials (perform in triplicate at a minimum). "Excess" means adding enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

-

Incubation: Add a precise volume of the prepared PBS (pH 7.4) to each vial. Seal the vials tightly and place them in the shaking incubator set to 37 °C. Agitate at a constant speed that allows for thorough mixing without creating a vortex.[8]

-

Equilibration: Allow the samples to equilibrate for a sufficient duration. Equilibrium is reached when the concentration of the dissolved drug does not change over consecutive time points. A typical starting point is 24-48 hours, with sampling at various intervals (e.g., 12, 24, 48, and 72 hours) to confirm a plateau.[8]

-

Sample Collection and Separation:

-

Stop agitation and allow vials to stand at 37 °C for a short period to let larger particles settle.

-

Withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a syringe filter (0.22 µm) to remove all undissolved solids. This step is critical to prevent overestimation of solubility. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.[11][12]

-

-

Quantification:

-

Dilute the filtered sample with an appropriate mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or other suitable analytical method.

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

-

pH Verification: Measure the pH of the remaining saturated solution in each vial to ensure it has not shifted significantly during the experiment.

The entire workflow is depicted in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative data on this compound's solubility in physiological buffers is scarce, a strong theoretical basis exists to predict its behavior. As a weak base with a pKa likely in the 8.5-8.9 range, this compound is expected to be predominantly in its ionized, water-soluble form at the physiological pH of 7.4. For drug development and formulation purposes, this theoretical understanding must be supplemented with empirical data. The standardized shake-flask method provides a reliable and reproducible means to determine the thermodynamic equilibrium solubility of this compound, yielding critical data for pre-formulation studies, dose form design, and biopharmaceutical classification.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2-((2-methylpropyl)amino)-, 1-(4-aminobenzoate), hydrochloride (1:1) | C13H21ClN2O2 | CID 11116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]

- 5. AMINO ESTER LOCAL ANESTHETICS [faculty.weber.edu]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. usbio.net [usbio.net]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

Butethamine Stability Under Experimental Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental stability data specifically for Butethamine is limited. This guide is compiled based on the chemical structure of this compound, established principles of drug degradation, and stability data from structurally analogous compounds, particularly other p-aminobenzoic acid ester local anesthetics like procaine. The experimental protocols provided are illustrative and should be adapted based on specific laboratory conditions and regulatory requirements.

Introduction

This compound, a local anesthetic of the ester type, is chemically known as 2-(isobutylamino)ethyl p-aminobenzoate. Understanding its stability under various experimental conditions is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This technical guide provides a comprehensive overview of the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. It includes detailed, inferred experimental protocols, potential degradation pathways, and the analytical methodologies required for stability assessment.

Chemical Structure and Potential Degradation Pathways

This compound's structure contains two key functional groups susceptible to degradation: an ester linkage and an aromatic amine.

-

Ester Hydrolysis: The ester bond is prone to hydrolysis under both acidic and basic conditions, breaking down into p-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol. This is a well-documented degradation pathway for similar local anesthetics like procaine[1].

-

Oxidation: The aromatic amino group and the tertiary amine in the side chain are susceptible to oxidation. This can lead to the formation of colored degradation products and a loss of potency.

-

Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light, leading to photolytic degradation.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Inferred Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar compounds, the following signaling pathway illustrates the likely primary degradation route.

Caption: Inferred primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Forced Degradation Studies

The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method is not overwhelmed and that secondary degradation is minimized.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study of this compound.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at each time point, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours), as base hydrolysis of esters is typically faster than acid hydrolysis.

-

Withdraw samples, neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Reflux the solution at 80°C for a specified period (e.g., 24, 48, 72 hours).

-

Withdraw samples at each time point, cool to room temperature.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

-

Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples and dilute to a suitable concentration with the mobile phase for analysis.

Thermal Degradation

-

Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).

-

Also, prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and subject it to the same thermal stress.

-

At each time point, withdraw samples. For the solid sample, dissolve it in a suitable solvent.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solution of this compound (e.g., 1 mg/mL) and a thin layer of solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Maintain a control sample in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the samples. For the solid sample, dissolve it in a suitable solvent.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

Data Presentation: Anticipated Stability Profile of this compound

The following tables summarize the expected degradation behavior of this compound under various stress conditions. The specific degradation percentages are hypothetical and would need to be determined experimentally.

Table 1: Summary of Forced Degradation Conditions and Anticipated Outcomes for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Anticipated Degradation | Potential Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Significant | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | Significant | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |

| Neutral Hydrolysis | Purified Water | 72 hours | 80°C | Moderate | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Moderate | Oxidized derivatives of the aromatic amine and tertiary amine |

| Thermal (Solid) | - | 7 days | 70°C | Low to Moderate | Hydrolytic and oxidative products |

| Thermal (Solution) | - | 7 days | 70°C | Moderate | Hydrolytic and oxidative products |

| Photolytic | ICH Q1B | - | Room Temp. | Moderate | Photolytic adducts and cleavage products |

Table 2: Analytical Methodologies for Stability Assessment

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary method for separation and quantification of this compound and its degradation products. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups of the drug substance after degradation. |

Conclusion

While specific experimental data on the stability of this compound is not extensively available in public literature, its chemical structure as a p-aminobenzoic acid ester provides a strong basis for predicting its degradation pathways. The primary route of degradation is expected to be hydrolysis of the ester linkage, leading to the formation of p-aminobenzoic acid and 2-(isobutylamino)ethanol. The molecule is also likely susceptible to oxidative and photolytic degradation.

The successful development of a stable this compound formulation requires rigorous forced degradation studies to confirm these inferred pathways, identify and characterize all significant degradation products, and validate a stability-indicating analytical method. The experimental protocols and anticipated outcomes detailed in this guide provide a robust framework for initiating such stability studies, ensuring the development of a high-quality and safe pharmaceutical product. It is imperative that these theoretical considerations are substantiated with empirical data.

References

Butethamine CAS number and synonyms for research

An in-depth examination of the chemical properties, synthesis, mechanism of action, and experimental evaluation of the local anesthetic Butethamine.

This technical guide provides a comprehensive overview of this compound, a local anesthetic of the ester class. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and methods for evaluating its biological activity.

Core Data and Synonyms

This compound, and its more commonly used hydrochloride salt, are known by several names in scientific literature and commercial products. The fundamental chemical and physical properties are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Registry Number | 2090-89-3[1][2][3] | 553-68-4[1][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂[1] | C₁₃H₂₁ClN₂O₂[4] |

| Molecular Weight | 236.31 g/mol [1] | 272.77 g/mol [4] |

| Melting Point | Not available | 192-196 °C[1] |

| Solubility | Slightly soluble in alcohol, chloroform, benzene. Practically insoluble in ether.[1] | Soluble in water. Slightly soluble in alcohol, chloroform, benzene. Practically insoluble in ether.[1] |

| IUPAC Name | 2-(2-methylpropylamino)ethyl 4-aminobenzoate[2] | 2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride |

| Synonyms | Monocain, Ibylcaine, 2-(Isobutylamino)ethyl p-aminobenzoate, 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate[2] | This compound HCl, IBYLCAINE CHLORIDE, Monocaine hydrochloride, 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride[5] |

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking the transmission of nerve impulses. This is achieved by inhibiting the propagation of action potentials in nerve fibers. The primary molecular target for this action is the voltage-gated sodium channel in the neuronal cell membrane.

By reversibly binding to the sodium channels, this compound prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This blockade of ion flow raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a failure to transmit the pain signal to the central nervous system.

References

- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Unraveling the Degradation Profile of Butethamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butethamine, a local anesthetic of the ester type, is susceptible to degradation under various environmental conditions, impacting its safety, efficacy, and shelf-life. Understanding the degradation pathways and identifying the resulting products are critical aspects of drug development and formulation studies. This technical guide provides a comprehensive overview of the potential degradation products of this compound, based on its chemical structure and data from structurally related compounds. It outlines the experimental protocols for forced degradation studies and the analytical techniques employed for the identification and quantification of these products.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, which is 2-(isobutylamino)ethyl p-aminobenzoate, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site for hydrolysis. This reaction is expected to be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond.

-

Primary Degradation Products:

-

p-Aminobenzoic acid (PABA)

-

2-(Isobutylamino)ethanol

-

Oxidative Degradation

The aromatic amine group of the p-aminobenzoic acid moiety and the secondary amine in the 2-(isobutylamino)ethanol portion are susceptible to oxidation. Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.

-

Potential Oxidative Degradation Products of p-Aminobenzoic Acid:

-

Products resulting from the oxidation of the amino group.

-

-

Potential Oxidative Degradation Products of 2-(Isobutylamino)ethanol:

-

N-oxide derivatives.

-

Products of dealkylation.

-

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound and its primary degradation products. The aromatic ring of p-aminobenzoic acid is a chromophore that can absorb UV light, leading to the formation of reactive species and subsequent degradation products.

-

Potential Photodegradation Products:

-

Products of photodecomposition of the aromatic ring.

-

Radical-induced degradation products.

-

The following diagram illustrates the predicted primary degradation pathways of this compound.

An In-depth Technical Guide: Butethamine Hydrochloride vs. Butethamine Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of butethamine hydrochloride and this compound free base, focusing on their physicochemical properties, pharmacological considerations, and the analytical methodologies used for their characterization. This document is intended to serve as a resource for professionals in drug development and research.

Introduction to this compound and the Significance of Salt Forms

This compound is a local anesthetic of the ester type.[1] In pharmaceutical development, the choice between using the free base form of an active pharmaceutical ingredient (API) or its salt form is a critical decision that can significantly impact the drug's performance and manufacturability. The free base is the pure, unreacted form of the amine, while the hydrochloride is a salt formed by reacting the basic this compound molecule with hydrochloric acid.[2][3]

This conversion to a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability.[2][4] Hydrochloride salts are the most common salt form for basic drugs, chosen for their ability to improve the drug's overall characteristics.[2] Generally, the hydrochloride form offers increased aqueous solubility and stability compared to the free base.[2][4][5] The free base, however, being more lipophilic, may be advantageous for specific formulation strategies, such as extended-release dosage forms or for facilitating passage across biological membranes.[6]

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of both the free base and the salt form is fundamental for formulation development. The following tables summarize the key quantitative data for this compound hydrochloride and this compound free base.

Table 1: General and Physicochemical Properties

| Property | This compound Hydrochloride | This compound Free Base |

| Chemical Name | 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride | 2-(Isobutylamino)ethyl 4-aminobenzoate |

| CAS Number | 553-68-4[7][8] | 2090-89-3[7][9] |

| Molecular Formula | C13H20N2O2.HCl[7] | C13H20N2O2[7][9] |

| Molecular Weight | 272.77 g/mol [7][8] | 236.31 g/mol [7][9] |

| Melting Point | 192-196 °C[7] | Not available (often less stable) |

| pKa | Not available in literature | Not available in literature |

Table 2: Solubility Profile

| Solvent | This compound Hydrochloride | This compound Free Base |

| Water | Soluble[7] | Sparingly soluble (inferred) |

| Alcohol | Slightly soluble[7] | Freely soluble (Formate salt data)[7] |

| Chloroform | Slightly soluble[7] | Slightly soluble (Formate salt data)[7] |

| Benzene | Slightly soluble[7] | Very slightly soluble (Formate salt data)[7] |

| Ether | Practically insoluble[7] | Slightly soluble (Formate salt data)[7] |

| DMSO | Soluble[10] | Not available |

Note: Specific quantitative solubility data for the free base is limited. The solubility profile for the formate salt is provided as a proxy from the same source.

Pharmacological and Pharmacokinetic Considerations

The choice between the hydrochloride and free base forms of this compound has direct implications for its biological activity.

Mechanism of Action

As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[11][12][13] By reversibly binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][12] This blockade of nerve impulse transmission results in a loss of sensation in the area of application.

The process typically involves the following steps:

-

Administration : Local anesthetics are often administered as hydrochloride salts to improve solubility and stability in the formulation.

-

Buffering : In the physiological environment (pH ~7.4), a portion of the protonated form (from the salt) converts to the unprotonated free base.

-

Membrane Permeation : The unprotonated, more lipophilic free base form readily crosses the nerve cell membrane.

-

Re-equilibration : Once inside the slightly acidic cytoplasm, the equilibrium shifts back, and a portion of the free base becomes protonated again.

-

Channel Blockade : The protonated form of the anesthetic binds to the inner pore of the voltage-gated sodium channel, leading to its blockade.[6]

Pharmacokinetics (ADME)

-

Absorption : The higher aqueous solubility of the hydrochloride salt generally leads to faster dissolution at the site of administration and potentially more rapid absorption into the systemic circulation. The free base's higher lipophilicity might favor absorption through lipid-rich barriers.

-

Distribution : Once absorbed, the distribution of the drug throughout the body will depend on its binding to plasma proteins and its ability to partition into various tissues.

-

Metabolism : this compound, being an ester-type local anesthetic, is expected to be primarily metabolized by plasma cholinesterases. The specific form (salt or free base) is unlikely to significantly alter the metabolic pathway itself.

-

Excretion : The metabolites and any unchanged drug are primarily excreted by the kidneys.

Experimental Protocols

The following sections detail standardized methodologies for characterizing the key physicochemical properties of an API like this compound and its salt form.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant for 24 hours.[19][20]

-

Capillary Loading: A sufficient amount of the dried powder is packed into a capillary tube (closed at one end) to form a compact column of 2.5-4 mm in height.[21][22]

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10°C below the expected melting point.[19][20] The heating rate is then adjusted to about 1°C per minute.[19][20][21]

-

Observation: The temperature at which the last solid particle passes into the liquid phase is recorded as the melting point.[19] For a melting range, the temperatures at the onset of melting and at the point of complete liquefaction are recorded.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium at a specific temperature.

Methodology:

-

Preparation: An excess amount of the solid (either free base or hydrochloride salt) is added to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed flask.[10]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][23]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration.[10] This step is critical to avoid contamination of the liquid phase with undissolved solid.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable functional groups in the molecule.

Methodology:

-

Apparatus Calibration: A pH meter with a combined pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: A precise amount of the substance is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[7]

-

Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. The calibrated pH electrode is immersed in the solution.

-

Titration: For a basic substance like this compound, the solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH. It is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve or, more accurately, as the pH at which 50% of the substance has been neutralized.[24]

Drug Development Workflow: Salt Selection

The decision to develop a free base or a salt form of a drug is a crucial step in pharmaceutical development. This process, known as salt screening and selection, is a systematic workflow aimed at identifying the optimal form of the API with the most desirable properties.

Conclusion

The selection between this compound hydrochloride and this compound free base for pharmaceutical development requires a detailed evaluation of their respective properties. This compound hydrochloride offers the significant advantages of higher aqueous solubility and likely greater chemical stability, which are crucial for consistent formulation and bioavailability. The free base, while less soluble in water, may offer benefits for specific delivery systems that require higher lipophilicity. A comprehensive analysis, guided by the experimental protocols outlined in this guide and a systematic salt selection workflow, is essential for identifying the optimal form of this compound to ensure the development of a safe, effective, and stable drug product.

References

- 1. This compound [drugfuture.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. m.youtube.com [m.youtube.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Ethanol, 2-((2-methylpropyl)amino)-, 1-(4-aminobenzoate), hydrochloride (1:1) | C13H21ClN2O2 | CID 11116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 17. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 19. Determination Of Melting Point for API – Scopeia [scopeia.com]

- 20. drugfuture.com [drugfuture.com]

- 21. thinksrs.com [thinksrs.com]

- 22. SSERC | Melting point determination [sserc.org.uk]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Historical Research Applications of Butethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butethamine, known in early research and clinical practice primarily by its trade name Monocaine, emerged in the 1940s as a synthetic local anesthetic of the ester type. Developed as an alternative to the widely used procaine, the historical research surrounding this compound focused on enhancing clinical efficacy by modifying its vasoactive properties. This technical guide provides an in-depth overview of the historical research applications of this compound, detailing its pharmacological properties as understood at the time, the experimental protocols used in its evaluation, and its early clinical applications, particularly in the field of dentistry.

Chemical and Physical Properties

This compound hydrochloride, also referred to as Monocaine hydrochloride, is a white crystalline powder. Its chemical structure is that of an ester of para-aminobenzoic acid (PABA). Key physical properties identified in historical literature are summarized below.

| Property | Value | Reference |

| Melting Point | 192°C to 196°C | [1] |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol and chloroform; practically insoluble in ether | [1] |

| Extraction | Extracted by organic solvents from aqueous alkaline solutions | [1] |

Pharmacology and Mechanism of Action (Historical Perspective)

In the mid-20th century, the precise molecular mechanism of local anesthetics was not as well defined as it is today. However, the fundamental principle of nerve conduction blockade was understood. The prevailing theory was that local anesthetics interfered with the initiation and propagation of the nerve impulse.

This compound, like other local anesthetics of its era, was understood to exert its effects by preventing the generation and conduction of nerve impulses. The historical understanding of its mechanism did not pinpoint specific sodium channels but rather a general stabilizing effect on the nerve membrane.

Key Pharmacological Characteristics

A significant focus of the initial research on this compound was its comparison with procaine, the standard local anesthetic at the time. A key differentiator that drove the development and early adoption of this compound was its effect on blood vessels at the site of injection.

-

Vasoconstrictive Properties: Unlike procaine, which was known for its pronounced vasodilating effects, this compound was found to be "more nearly or completely free of vasodilation"[2]. This intrinsic property was a significant advantage, as it meant that the anesthetic would remain at the site of injection for a longer duration, prolonging the anesthetic effect without the need for high concentrations of a vasoconstrictor like epinephrine[2]. Most local anesthetics cause vasodilation, which leads to rapid absorption into the bloodstream, a shorter duration of action, and an increased risk of systemic toxicity[3]. The reduced vasodilatory effect of this compound was a key aspect of its early clinical appeal.

Historical Experimental Protocols

Determination of Anesthetic Potency

The anesthetic potency of a new compound like this compound would have been determined using various bioassays. A common method involved observing the abolition of a reflex response to a painful stimulus in a specific nerve distribution after application of the anesthetic.

Example Experimental Workflow for Anesthetic Potency:

References

Technical Guide: Butethamine Molecular Formula and Weight Verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of Butethamine. It includes verified quantitative data, detailed experimental protocols for its characterization, and visual diagrams to illustrate key analytical workflows.

Quantitative Data Summary

The molecular properties of this compound have been verified from multiple sources. The data is summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1] |

| Monoisotopic Mass | 236.152477885 Da | [1] |

| CAS Registry Number | 2090-89-3 | [1] |

Experimental Protocols for Verification

The identity and purity of this compound can be confirmed using several analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.[1]

Objective: To confirm the molecular weight of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Column: A non-polar capillary column is typically suitable for the separation of amine compounds.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection: Inject an appropriate volume of the sample solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The ionized fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Data Analysis:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (236.31 m/z).

-

The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are valuable for the structural elucidation of this compound.

Objective: To confirm the chemical structure of this compound by analyzing the ¹H and ¹³C NMR spectra.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Analysis:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals will correspond to the different types of protons in the this compound molecule.

-

¹³C NMR: The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. It can be used to determine the purity of a this compound sample.

Objective: To assess the purity of a this compound sample and quantify any impurities.

Instrumentation:

-

HPLC system equipped with a UV or fluorescence detector.

-

Reversed-phase C18 column.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Injection: Inject a fixed volume of the sample solution onto the HPLC column.

-

Chromatographic Separation: The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

Detection: As the components elute from the column, they are detected by the UV or fluorescence detector.

Data Analysis:

-

The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities.

-

The purity of the sample can be calculated by determining the area percentage of the this compound peak relative to the total area of all peaks.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the verification of this compound's molecular properties.

Caption: Workflow for this compound molecular property verification.

References

Methodological & Application

Application Notes and Protocols for Butethamine Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butethamine is a local anesthetic agent belonging to the ester class of compounds. Its mechanism of action, like other local anesthetics, is primarily attributed to the blockade of voltage-gated sodium channels (Nav) in neuronal membranes.[1] This blockade inhibits the initiation and propagation of action potentials, thereby producing a transient and reversible loss of sensation.[1] Patch-clamp electrophysiology is a powerful technique to investigate the interaction of compounds like this compound with individual ion channels, providing detailed insights into their potency, selectivity, and mechanism of action at the molecular level.[2]

These application notes provide a comprehensive set of protocols for characterizing the effects of this compound on voltage-gated sodium and potassium channels using the whole-cell patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, particularly those focused on ion channel modulators.

Data Presentation

A critical aspect of characterizing any ion channel modulator is the quantitative assessment of its potency and mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this section provides a template for data presentation with example values derived from studies on other well-characterized local anesthetics, such as lidocaine and bupivacaine. Researchers are encouraged to populate this table with their experimentally determined values for this compound.

Table 1: Summary of Quantitative Data for Local Anesthetic Block of Voltage-Gated Ion Channels

| Parameter | Ion Channel | This compound (μM) | Lidocaine (μM) | Bupivacaine (μM) |

| Tonic Block IC50 (Resting State) | Nav1.5 | Data not available | ~300[3] | 178 ± 8[4] |

| Kv7.2/7.3 | Data not available | >1000 | ~50 | |

| Use-Dependent Block IC50 (Inactivated State) | Nav1.5 | Data not available | ~20[3] | Data not available |

| Binding Kinetics (kon) | Nav1.5 | Data not available | Data not available | Data not available |

| Unbinding Kinetics (koff) | Nav1.5 | Data not available | Data not available | Data not available |

Note: The IC50 values for lidocaine and bupivacaine are provided as examples and may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp recordings from cultured mammalian cells (e.g., HEK293 cells) heterologously expressing the ion channel of interest (e.g., Nav1.5 or Kv7.2/7.3).

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Transiently transfect cells with the plasmid DNA encoding the desired ion channel subunit(s) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.

-

Incubation: Incubate transfected cells for 24-48 hours before electrophysiological recordings.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound hydrochloride in deionized water and store at -20°C. Dilute to the desired final concentrations in the external solution on the day of the experiment.

Electrophysiological Recordings

-

Patch Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Identify a transfected cell (expressing GFP) under an inverted microscope.

-

Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Voltage-Clamp Protocols:

-

Tonic Block of Sodium Channels:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Apply this compound at various concentrations and measure the reduction in the peak sodium current.

-

-

Use-Dependent Block of Sodium Channels:

-

Hold the membrane potential at a more depolarized level (e.g., -70 mV) to promote channel inactivation.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) to assess the cumulative block of the sodium current.

-

-

Block of Potassium Channels:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step (e.g., to +40 mV for 500 ms) to activate potassium channels.

-

Apply this compound and measure the reduction in the steady-state potassium current.

-

-

Data Analysis

-

IC50 Determination: Plot the percentage of current inhibition as a function of this compound concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Kinetics of Block: Analyze the time course of current decay in the presence of this compound to determine the on-rate (kon) and off-rate (koff) of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action and the experimental workflow for its characterization.

References

- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Butethamine in In-Vitro Nerve Block Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butethamine is a local anesthetic belonging to the ester class of compounds. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes. By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of action potentials, resulting in a reversible block of nerve conduction and a loss of sensation.

While this compound is less commonly studied than other local anesthetics such as lidocaine and bupivacaine, the established in-vitro models for nerve block analysis provide a robust framework for investigating its properties. These application notes provide detailed protocols for two common in-vitro models—the isolated frog sciatic nerve preparation and patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons—that can be adapted to characterize the efficacy and mechanism of action of this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including this compound, exert their effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.[1] This binding stabilizes the channel in its inactivated state, preventing the conformational changes necessary for ion conduction. The blockade is use-dependent, meaning that the anesthetic has a higher affinity for channels that are frequently opening and closing, as is the case in a rapidly firing neuron.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

In-Vitro Nerve Block Models

Isolated Frog Sciatic Nerve Preparation

This classic model allows for the assessment of the compound action potential (CAP) of a whole nerve in response to electrical stimulation. The reduction in CAP amplitude following the application of a local anesthetic provides a direct measure of its nerve-blocking activity.

Experimental Protocol:

-

Nerve Dissection:

-

Anesthetize and double-pith a frog (Rana pipiens).

-

Dissect the sciatic nerve from the spinal cord to the knee.

-

Carefully remove the nerve and place it in a dish containing Ringer's solution (see table below for composition).

-

-

Nerve Chamber Setup:

-

Mount the sciatic nerve in a nerve chamber with stimulating and recording electrodes.

-

Ensure the nerve is kept moist with Ringer's solution throughout the experiment.

-

-

Recording Compound Action Potentials (CAPs):

-

Deliver supramaximal electrical stimuli to the nerve to elicit a maximal CAP.

-

Record baseline CAPs to establish a stable pre-drug response.

-

-

Application of this compound:

-

Prepare a series of concentrations of this compound in Ringer's solution.

-

Replace the normal Ringer's solution in the nerve chamber with the this compound solution.

-

Record CAPs at regular intervals to determine the time course of the nerve block.

-

-

Data Analysis:

-

Measure the amplitude of the CAP at each time point and for each this compound concentration.

-

Calculate the percentage of block relative to the baseline CAP amplitude.

-

Plot dose-response curves to determine the IC50 (the concentration of this compound that produces 50% block).

-

Solutions and Reagents:

| Reagent | Concentration in Ringer's Solution (mM) |

| NaCl | 111 |

| KCl | 2.5 |

| CaCl₂ | 1.8 |

| NaHCO₃ | 2.4 |

| D-glucose | 5.5 |

Expected Results and Data Presentation:

The application of this compound is expected to cause a concentration-dependent and time-dependent decrease in the amplitude of the compound action potential. The results can be summarized in a table and used to generate a dose-response curve.

Table 1: Example Data for Percent Block of Compound Action Potential by a Local Anesthetic in Frog Sciatic Nerve

| Concentration (mM) | Percent Block (Mean ± SEM) |

| 0.1 | 15 ± 3 |

| 0.5 | 45 ± 5 |

| 1.0 | 75 ± 6 |

| 2.0 | 95 ± 2 |

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons. Using the whole-cell voltage-clamp configuration, the effect of this compound on voltage-gated sodium channels can be precisely quantified.

Experimental Protocol:

-

Cell Culture:

-

Isolate dorsal root ganglia from neonatal rats.

-

Dissociate the ganglia into single neurons using enzymatic digestion.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external solution (see table below).

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

-

Voltage-Clamp Protocol:

-

Hold the neuron at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents in the absence of the drug.

-

-

Application of this compound:

-

Perfuse the recording chamber with a solution containing the desired concentration of this compound.

-

Record sodium currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after drug application.

-

Calculate the percentage of current inhibition.

-

Construct a dose-response curve to determine the IC50 for sodium channel block.

-

Investigate the voltage- and use-dependence of the block by varying the holding potential and the frequency of stimulation.

-

Solutions and Reagents:

| Solution | Reagent | Concentration (mM) |

| External | NaCl | 140 |

| KCl | 3 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| D-glucose | 10 | |

| Internal (Pipette) | CsF | 120 |

| CsCl | 20 | |

| NaCl | 10 | |

| EGTA | 1 | |

| HEPES | 10 |

Expected Results and Data Presentation:

This compound is expected to reduce the amplitude of the voltage-gated sodium current in a concentration-dependent manner. The IC50 value will provide a quantitative measure of its potency.

Table 2: Example IC50 Values for Sodium Channel Block by Local Anesthetics in DRG Neurons

| Local Anesthetic | IC50 (µM) |

| Lidocaine | 100 - 200 |

| Bupivacaine | 20 - 50 |

| This compound | To be determined |

Experimental Workflow Visualization

Caption: A generalized workflow for in-vitro nerve block experiments.

Conclusion

References

Butethamine HPLC analysis method for quantification

An HPLC-UV Method for the Quantitative Analysis of Butethamine in Pharmaceutical Formulations

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, ensuring quality control and regulatory compliance.

Introduction

This compound is a local anesthetic of the ester type. Accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method for the determination of this compound. The method is based on chromatographic principles successfully applied to structurally similar local anesthetics, such as procaine and tetracaine.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 290 nm |

| Run Time | 10 minutes |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| Intra-day | < 2.0% |

| Inter-day | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Specificity | No interference from placebo and degradation products |

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v))

-

Dissolve 3.45 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to prepare a 25 mM phosphate buffer.

-

Adjust the pH of the buffer to 3.0 using phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.

-

Degas the mobile phase by sonication for 15 minutes before use.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

1.3. Preparation of Calibration Standards

-

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical 2% this compound formulation)

-

Accurately weigh a portion of the formulation equivalent to 20 mg of this compound.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., a 1:10 dilution to get approximately 20 µg/mL).

HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each calibration standard, followed by the sample preparations.

-

Record the chromatograms and integrate the peak area for this compound.

Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of this compound in the sample preparations using the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated and is suitable for routine quality control analysis.

Preparing Butethamine Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butethamine is a local anesthetic of the ester type, structurally related to procaine. It functions by reversibly blocking nerve signal conduction through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. This property makes it a subject of interest in various research areas, including neuroscience, pharmacology, and toxicology, where it can be used to study ion channel function, nerve impulse propagation, and cellular responses to local anesthetics. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for preparing accurate stock solutions. This compound is commonly available as a hydrochloride salt (this compound HCl), which exhibits improved solubility in aqueous solutions.

| Property | Value | Reference |